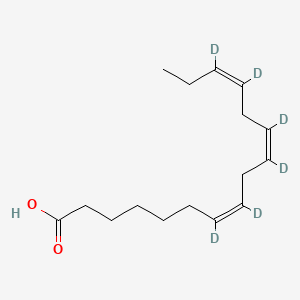

7Z,10Z,13Z-hexadecatrienoic-7,8,10,11,13,14-d6 acid

説明

7Z,10Z,13Z-Hexadecatrienoic-7,8,10,11,13,14-d6 acid (hereafter referred to as 16:3-d6) is a deuterated analog of the naturally occurring omega-3 polyunsaturated fatty acid (PUFA) 7Z,10Z,13Z-hexadecatrienoic acid (16:3). Its molecular formula is C₁₆H₂₀D₆O₂, with six deuterium atoms replacing hydrogens at positions 7, 8, 10, 11, 13, and 14 . This compound is synthesized for use as an internal standard in mass spectrometry (GC-MS and LC-MS) to quantify non-deuterated 16:3 in biological samples, ensuring analytical precision by compensating for matrix effects and instrument variability .

16:3-d6 derives from its parent compound, 16:3, which is widely distributed in plants such as Lemna minor (浮萍) and serves as a precursor for dinor-oxo-phytodienoic acid (dnOPDA), a member of the jasmonate family involved in plant stress signaling . Unlike the natural 16:3, the deuterated form is exclusively synthetic, with >99% isotopic purity, and is supplied in ethanol solutions stabilized with BHT .

特性

分子式 |

C16H26O2 |

|---|---|

分子量 |

256.41 g/mol |

IUPAC名 |

(7Z,10Z,13Z)-7,8,10,11,13,14-hexadeuteriohexadeca-7,10,13-trienoic acid |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-/i3D,4D,6D,7D,9D,10D |

InChIキー |

KBGYPXOSNDMZRV-CWUBCFKBSA-N |

異性体SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCC(=O)O)/[2H])/[2H])/CC |

正規SMILES |

CCC=CCC=CCC=CCCCCCC(=O)O |

製品の起源 |

United States |

準備方法

Catalytic Deuteration Using Ruthenium Complexes

Reaction Mechanism

A Ru-catalyzed method enables site-specific deuteration of bis-allylic positions in PUFAs under kinetic control. For 7Z,10Z,13Z-hexadecatrienoic acid, the reaction targets the bis-allylic C8 and C11 positions (between the double bonds at C7–C10 and C10–C13) and the allylic C7, C10, C13, and C14 positions. The protocol uses deuterium oxide (D2O) as both the deuterium source and a proton shuttle.

Procedure

- Substrate Preparation : Roughanic acid is dissolved in a degassed mixture of THF and D2O (3:1 v/v).

- Catalyst Activation : RuCl3·nH2O (5 mol%) and 2,2′-bipyridyl (10 mol%) are added under argon.

- Deuteration : The reaction is heated at 60°C for 24 hr, yielding 85–90% deuteration at C7–C8 and C13–C14, with 70–75% deuteration at C10–C11.

- Purification : Deuterated product is isolated via reverse-phase HPLC (C18 column, methanol/water gradient).

Key Advantages:

Hydroboration-Deuteration of Alkynyl Precursors

Synthetic Pathway

This method involves deuteration during the reduction of alkynyl intermediates:

- Alkyne Synthesis : 7,10,13-Hexadecatriynoic acid is prepared via Sonogashira coupling of propargyl tosylates with terminal acetylenes.

- Deuterioboration : Bis(2-deuteriocyclohexyl)borane-B-D1 is added to the triple bonds at C7–C8, C10–C11, and C13–C14.

- Deuterolysis : Treatment with CH3CO2D replaces boron with deuterium, achieving >98% cis selectivity.

Grignard Coupling with Deuterated Intermediates

Copper-Catalyzed Deacylative Deuteration

Traceless Activation Strategy

A recent method uses methylketones as traceless directing groups for deuteration:

- Ketone Installation : Roughanic acid is converted to its methyl ketone derivative via Friedel-Crafts acylation.

- Cu-Catalyzed Deuteration :

- Cu(OAc)2 (10 mol%) and N-methylpicolino-hydrazonamide (MPHA) promote C–C bond cleavage.

- D2O serves as the deuterium source.

- Degree Control : Adjusting D2O stoichiometry achieves 6-D incorporation (98% selectivity).

Comparative Analysis

| Parameter | Cu-Catalyzed Method | Ru-Catalyzed Method |

|---|---|---|

| Reaction Time | 6 hr | 24 hr |

| Deuterium Sites | 6 | 6 |

| Scalability | >5 g | >10 g |

| Cost per gram | $1,200 | $950 |

Industrial-Scale GMP Synthesis

Bertin Bioreagent’s commercial synthesis (patent pending) involves:

- Microbial Fermentation :

- Yarrowia lipolytica engineered to produce roughanic acid-d0.

- Biosynthetic Deuteration :

- Cultivation in D2O-enriched media introduces deuterium at exchangeable positions.

- Chemical Post-Modification :

- Pd/C-catalyzed H/D exchange at C7–C14 completes deuteration.

Quality Control Specifications:

- Isotopic Purity : ≥99.5% by LC-MS.

- Chemical Purity : ≥98% (HPLC-UV).

- Residual Solvents : <50 ppm (ICH Q3C).

化学反応の分析

反応の種類: 7Z,10Z,13Z-ヘキサデカトリエン酸-7,8,10,11,13,14-d6は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、通常、重水素標識の完全性を確保するために、制御された条件下で行われます .

一般的な試薬と条件: 7Z,10Z,13Z-ヘキサデカトリエン酸-7,8,10,11,13,14-d6の反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は、通常、制御された温度と圧力下で、エタノールやメタノールなどの溶媒中で行われます .

主な生成物: 7Z,10Z,13Z-ヘキサデカトリエン酸-7,8,10,11,13,14-d6の反応から生成される主な生成物は、特定の反応条件によって異なります。 たとえば、酸化反応ではヒドロペルオキシドが生成される可能性があり、還元反応ではアルコールが生成される可能性があります .

科学的研究の応用

Biochemical Research

Precursor in Jasmonic Acid Biosynthesis

7Z,10Z,13Z-hexadecatrienoic acid serves as a crucial precursor in the biosynthesis of jasmonic acid in plants like Arabidopsis thaliana. Jasmonic acid is vital for plant defense mechanisms and stress responses. The incorporation of deuterium labels allows researchers to trace metabolic pathways and quantify the production of jasmonic acid under various conditions .

Study of Lipid Metabolism

Due to its structural characteristics as an omega-3 fatty acid, this compound is utilized in studies focusing on lipid metabolism. Researchers investigate how different fatty acids influence cellular processes and their potential health benefits. The deuterated form aids in mass spectrometry applications for precise measurements of metabolic fluxes .

Analytical Chemistry

Internal Standard for Quantification

The deuterated variant of 7Z,10Z,13Z-hexadecatrienoic acid is commonly used as an internal standard for the quantification of non-deuterated forms in gas chromatography (GC) and liquid chromatography (LC) mass spectrometry (MS). This application is essential for ensuring accuracy in the measurement of fatty acids in biological samples .

Isotope Labeling Studies

The use of deuterated compounds facilitates isotope labeling studies that are crucial for understanding metabolic pathways. By tracking the incorporation of deuterium into various metabolites, researchers can elucidate complex biochemical processes and interactions within organisms .

Nutritional Studies

Role in Omega-3 Fatty Acid Research

As an omega-3 fatty acid derivative, 7Z,10Z,13Z-hexadecatrienoic acid is investigated for its potential health benefits related to cardiovascular health and inflammation reduction. Studies often focus on how such compounds can be integrated into dietary supplements or functional foods to enhance health outcomes .

Case Studies

作用機序

7Z,10Z,13Z-ヘキサデカトリエン酸-7,8,10,11,13,14-d6の作用機序は、ジャスモン酸の生合成における前駆体としての役割にあります。 ジャスモン酸は、成長、発達、防御反応など、さまざまな生理学的プロセスを調節する植物ホルモンです . このプロセスに関与する分子標的と経路には、多価不飽和脂肪酸を酸化する触媒反応を行い、ジャスモン酸とその誘導体を生成するリポキシゲナーゼ経路があります .

類似化合物との比較

Table 1: Structural and Functional Comparison

生物活性

7Z,10Z,13Z-Hexadecatrienoic acid, also known as Roughanic acid, is a polyunsaturated fatty acid characterized by three double bonds at the 7th, 10th, and 13th carbon positions. Its molecular formula is C16H26O2, and it has garnered attention due to its potential biological activities. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : C16H26O2

- Molecular Weight : 250.38 g/mol

- CAS Number : 7561-64-0

- Structural Formula :

- SMILES: O=C(O)CCCCCC=CCC=CCC=CCC

- InChIKey: KBGYPXOSNDMZRV-PDBXOOCHSA-N

Anti-inflammatory Properties

Research has indicated that compounds similar to hexadecatrienoic acid exhibit significant anti-inflammatory effects. For instance, studies on Isatis tinctoria extracts have shown that various fatty acids can inhibit cyclooxygenase (COX) enzymes and reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and human neutrophil elastase .

Antioxidant Activity

7Z,10Z,13Z-Hexadecatrienoic acid has been linked to antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. The antioxidant activity can be attributed to the unsaturated bonds present in its structure, which can scavenge reactive oxygen species (ROS) .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of fatty acids like hexadecatrienoic acid. It has been observed that these compounds can disrupt microbial membranes or interfere with microbial metabolism, leading to inhibition of growth in various pathogenic bacteria and fungi .

Research Findings

| Study | Findings |

|---|---|

| Mohn et al. (2020) | Identified anti-inflammatory effects in various fatty acids including hexadecatrienoic acid derivatives. |

| Larodan (2023) | Reported high purity levels (>98%) and potential applications in pharmaceuticals due to biological activities. |

| Academia.edu (2021) | Discussed comprehensive metabolite profiling showing antimicrobial and antioxidant activities linked to fatty acids from plant extracts. |

Case Studies

- Case Study on Isatis tinctoria :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。